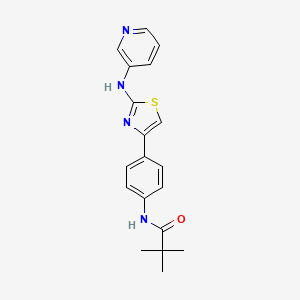

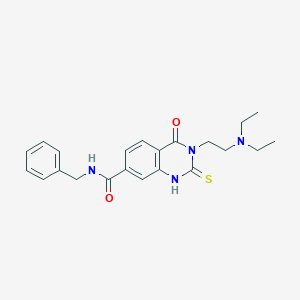

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phényl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, also known as PPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.

Mécanisme D'action

Target of Action

The compound, also known as 2,2-dimethyl-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)propanamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific compound and its structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their boiling point, basicity, and water solubility, may be influenced by environmental conditions .

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has been found to be stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide also has some limitations. The yield of the synthesis process is around 50%, which can limit the amount of compound available for research. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has also been found to be insoluble in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide. One area of research is to investigate the potential therapeutic applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in various diseases, including cancer and inflammatory disorders. Another area of research is to investigate the mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in more detail, including its effects on other signaling pathways involved in inflammation and cancer. Finally, future research could focus on developing more efficient synthesis methods for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, which could increase the yield and availability of the compound for research.

Méthodes De Synthèse

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide involves the reaction of 4-(2-aminothiazol-4-yl)phenol with 3-chloropyridine-4-amine in the presence of a base, followed by reaction with pivaloyl chloride. The resulting product is then purified using column chromatography. The yield of the synthesis process is around 50%.

Applications De Recherche Scientifique

Agent anti-leucémique

- Rôle du composé: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phényl)pivalamide peut avoir des propriétés inhibitrices de la tyrosine kinase similaires, ce qui en fait un candidat potentiel pour le traitement de la leucémie .

Composé de tête immunosuppresseur

- Importance: Ses propriétés immunosuppressives élevées suggèrent qu'il pourrait servir de composé de tête dans le développement d'agents immunosuppresseurs .

Activité anti-tuberculeuse

- Conception et évaluation: De nouveaux dérivés substitués de la N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide ont été synthétisés et évalués pour leur activité anti-tuberculeuse contre Mycobacterium tuberculosis H37Ra .

Potentiel antimycobactérien

- Application: Ces composés peuvent servir de substances antimycobactériennes à large spectre potentielles .

Études de clivage de l'ADN

- Potentiel: L'investigation de leurs propriétés de clivage de l'ADN pourrait révéler des effets biologiques intéressants .

Détermination de la structure

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAJXRBCWYGBGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

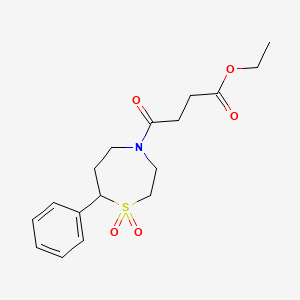

![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)

![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)

![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)